

Application Note: Spectrofluorimetric Determination of DL-Panthenol in Pharmaceutical Formulations

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Compound of Interest

Compound Name: *DL-Panthenol*

Cat. No.: *B7790842*

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**Abstract

This application note details validated spectrofluorimetric methods for the quantitative determination of **DL-Panthenol** (pro-vitamin B5) in various pharmaceutical formulations. **DL-Panthenol**, a common active ingredient in topical and systemic preparations, is first hydrolyzed to β -alanol. The resulting primary amine is then derivatized with a fluorogenic reagent, such as ninhydrin or nitrobenzoxadiazole chloride (NBD-Cl), to yield a highly fluorescent product. An alternative method involving direct derivatization with citric acid is also presented. These methods offer high sensitivity, selectivity, and a wide linear range, making them suitable for quality control and research applications.

Introduction

DL-Panthenol is the alcohol analog of pantothenic acid (Vitamin B5) and is widely used in pharmaceutical and cosmetic products for its moisturizing and wound-healing properties.^[1] Accurate and sensitive quantification of **DL-Panthenol** is crucial for ensuring product quality and efficacy. Spectrofluorimetry offers a sensitive and reliable analytical approach for this purpose. The methods described herein are based on the chemical derivatization of **DL-Panthenol** or its hydrolysis product, β -alanol, to generate a fluorescent compound that can be measured.

Principle of the Methods

The primary spectrofluorimetric methods involve an initial alkaline hydrolysis of **DL-Panthenol** to yield β -alanol (3-amino-1-propanol).[2][3] This primary amine is then reacted with a fluorogenic reagent to produce a fluorescent derivative.

- **Ninhydrin Method:** β -alanol reacts with ninhydrin to form a fluorescent product.[2][3]
- **NBD-Cl Method:** β -alanol reacts with nitrobenzoxadiazole chloride (NBD-Cl) to create a fluorescent derivative.
- **Citric Acid Method:** A direct method where D-Panthenol reacts with citric acid without a prior hydrolysis step to form a fluorescent compound.

Quantitative Data Summary

The following tables summarize the key performance characteristics of the different spectrofluorimetric methods for **DL-Panthenol** determination.

Table 1: Method Parameters and Performance Characteristics

Parameter	Ninhydrin Method	NBD-Cl Method	Citric Acid Method
Excitation Wavelength (λ_{ex})	385 nm	480 nm	Not Specified
Emission Wavelength (λ_{em})	465 nm	530 nm	Not Specified
Linearity Range	0.01 - 3.0 $\mu\text{g/mL}$	0.3 - 3.0 $\mu\text{g/mL}$	0.005 - 1.0 mg/mL
Limit of Detection (LOD)	0.005 $\mu\text{g/mL}$	$1.95 \times 10^{-7} \text{ M}$	0.001 mg/mL
Limit of Quantification (LOQ)	0.005 $\mu\text{g/mL}$	Not Specified	0.005 mg/mL

Table 2: Recovery Studies in Pharmaceutical Formulations (NBD-Cl Method)

Formulation	Mean Recovery (%) \pm S.D. (n=9)
Ampoules	100.12 \pm 0.78
Cream	100.79 \pm 0.77
Sunscreen Gel	100.07 \pm 0.31

Experimental Protocols

General Reagents and Equipment

- **DL-Panthenol** standard
- Sodium Hydroxide (NaOH)
- Ninhydrin
- Nitrobenzoxadiazole chloride (NBD-Cl)
- Citric Acid
- Methanol
- Ethanol
- Chloroform
- Deionized water
- Spectrofluorometer
- Water bath
- pH meter
- Standard laboratory glassware

Protocol 1: Determination of DL-Panthenol using Ninhydrin

This protocol is based on the alkaline hydrolysis of **DL-Panthenol** followed by derivatization with ninhydrin.

4.2.1. Sample Preparation

- Accurately weigh a portion of the pharmaceutical formulation (e.g., cream, gel) equivalent to a known concentration of **DL-Panthenol**.
- Dissolve the sample in a suitable solvent (e.g., deionized water or ethanol) and dilute to a known volume in a volumetric flask.
- For solid dosage forms, crush the tablets and extract the active ingredient with a suitable solvent.
- Filter the solution if necessary to remove any insoluble excipients.

4.2.2. Hydrolysis

- Take an aliquot of the sample solution and add an equal volume of 2M NaOH.
- Heat the mixture in a boiling water bath for 15 minutes to effect hydrolysis of **DL-Panthenol** to β -alanol.
- Cool the solution to room temperature.

4.2.3. Derivatization and Measurement

- To the hydrolyzed solution, add a solution of ninhydrin.
- Adjust the pH to the optimal range for the reaction (if specified in the detailed method).
- Heat the mixture in a water bath at a specified temperature and time (e.g., 60°C for 45 minutes).
- After cooling, dilute the solution to a known volume with deionized water.

- Measure the fluorescence intensity at an excitation wavelength of 385 nm and an emission wavelength of 465 nm.
- Prepare a calibration curve using standard solutions of **DL-Panthenol** treated with the same procedure.
- Quantify the **DL-Panthenol** concentration in the sample by interpolating its fluorescence intensity on the calibration curve.

Protocol 2: Determination of DL-Panthenol using NBD-Cl

This method involves alkaline hydrolysis followed by derivatization with NBD-Cl.

4.3.1. Sample Preparation and Hydrolysis

Follow steps 4.2.1 and 4.2.2 as described in the Ninhydrin method.

4.3.2. Derivatization and Measurement

- To the hydrolyzed and cooled solution, add a solution of NBD-Cl in methanol.
- Adjust the pH with a suitable buffer (e.g., borate buffer).
- Heat the reaction mixture in a water bath at a specified temperature and for a specific duration.
- After cooling, dilute the solution to a final volume with methanol.
- Measure the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 530 nm.
- Construct a calibration curve with **DL-Panthenol** standards subjected to the same procedure.
- Determine the concentration of **DL-Panthenol** in the sample from the calibration curve.

Protocol 3: Direct Determination of D-Panthenol using Citric Acid

This protocol describes a method that does not require a separate hydrolysis step.

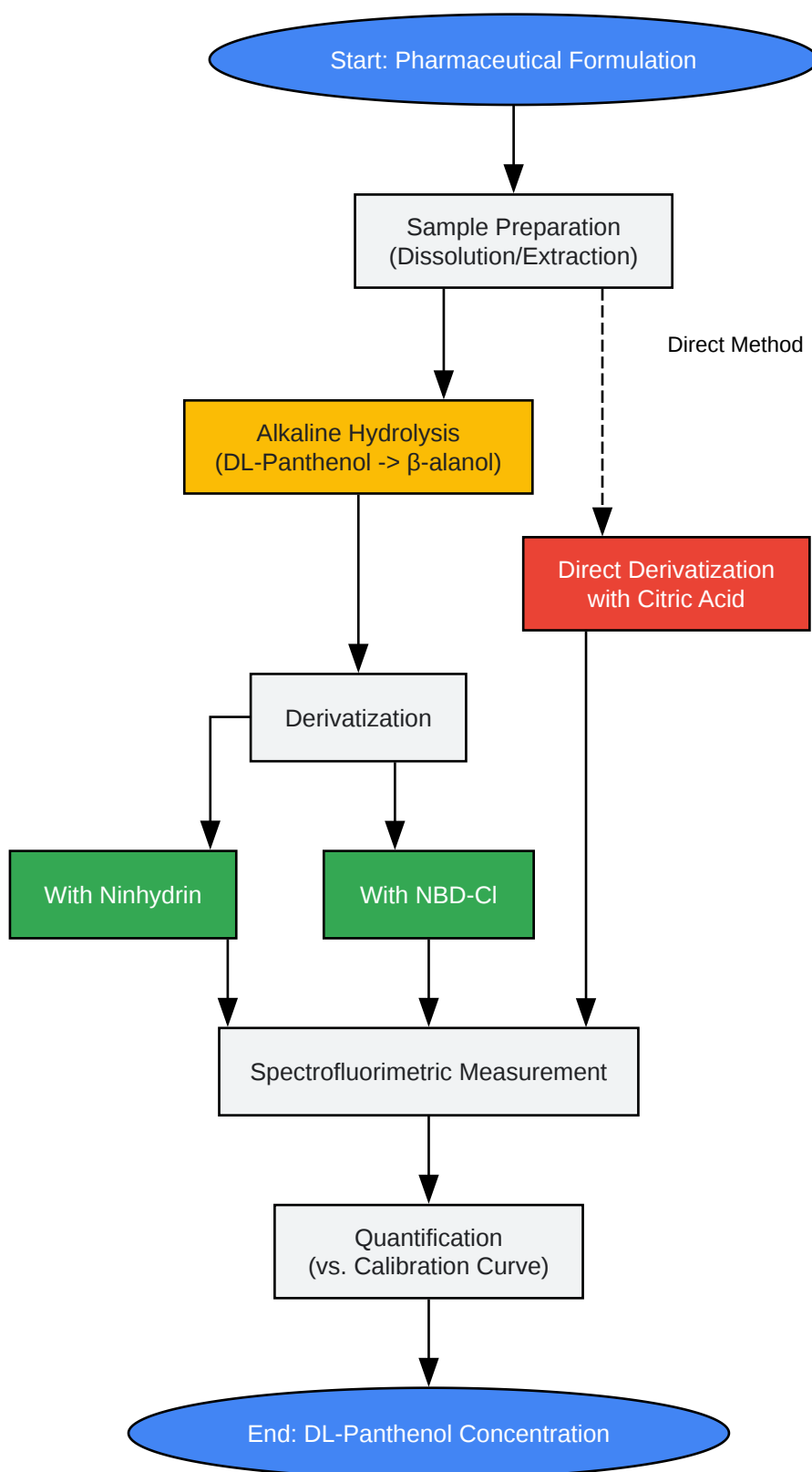
4.4.1. Sample Preparation

- Prepare sample solutions of the pharmaceutical formulation in deionized water.
- Dilute the samples to fall within the linear range of the assay (0.005 - 1.0 mg/mL).

4.4.2. Derivatization and Measurement

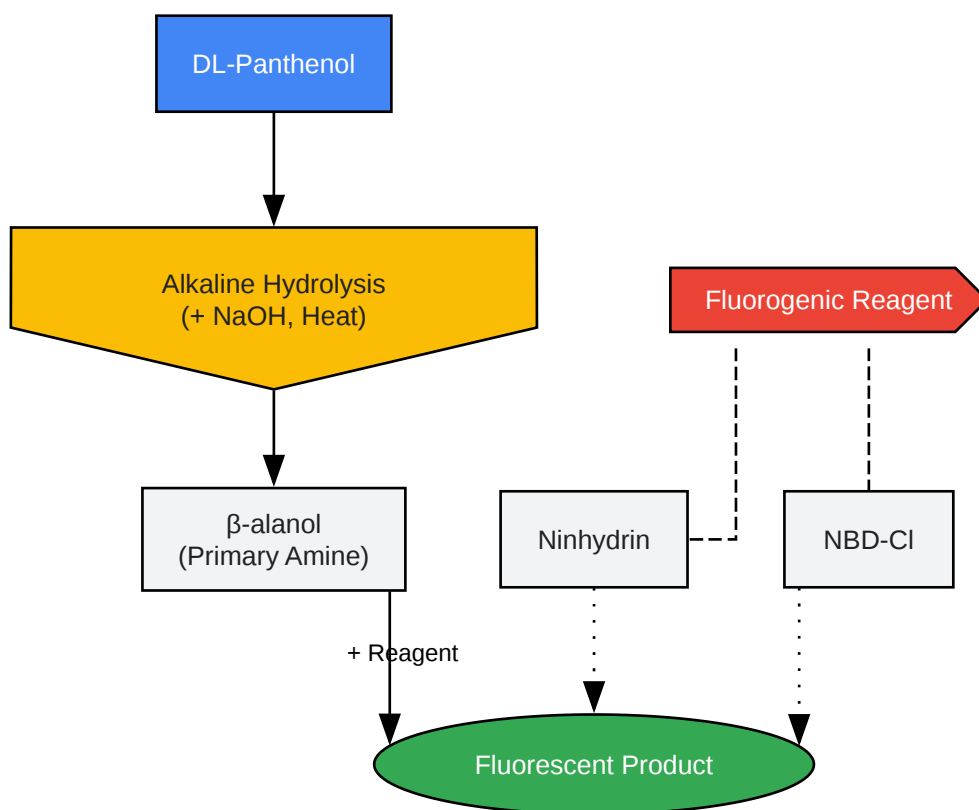
- Mix the sample solution with a solution of citric acid.
- The reaction is typically carried out at an elevated temperature for a specific time to form the fluorescent derivative.
- After the reaction is complete, cool the solution to room temperature.
- Measure the fluorescence intensity at the predetermined excitation and emission wavelengths for the D-Panthenol-citric acid adduct.
- Prepare a calibration curve using D-Panthenol standards treated under the same conditions.
- Calculate the D-Panthenol concentration in the unknown samples.

Visualizations



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Caption: Experimental workflow for spectrophluorimetric determination of **DL-Panthenol**.



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Caption: Reaction pathway for the derivatization of **DL-Panthenol** after hydrolysis.

Conclusion

The spectrofluorimetric methods presented are robust, sensitive, and suitable for the routine analysis of **DL-Panthenol** in pharmaceutical formulations. The choice of method may depend on the specific formulation matrix, available equipment, and desired sensitivity. Proper method validation should be performed in accordance with regulatory guidelines to ensure accuracy and precision.

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